molecular formula C21H17ClN4O2S3 B2998922 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 1021251-45-5

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2998922
CAS No.: 1021251-45-5
M. Wt: 489.02
InChI Key: ZJIWNVNJCCKMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core. Its structure includes a 4-chlorophenyl substituent at position 3, a thioxo group at position 2, and a thioacetamide moiety linked to a 2,6-dimethylphenyl group. The presence of sulfur atoms and aromatic substituents enhances its reactivity and binding affinity to biological targets, though specific pharmacological data for this compound remain underexplored in the provided literature.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S3/c1-11-4-3-5-12(2)16(11)23-15(27)10-30-20-24-18-17(19(28)25-20)31-21(29)26(18)14-8-6-13(22)7-9-14/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIWNVNJCCKMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR. It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.

Biochemical Pathways

The compound’s interaction with EGFR affects multiple downstream biochemical pathways. One of the key pathways is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation. By inhibiting EGFR, the compound can disrupt this pathway, leading to cell cycle arrest.

Pharmacokinetics

In silico admet studies were performed to explore drug-likeness properties. These studies typically evaluate absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Core Modifications

Key structural analogs differ in substituents, ring fusion positions, and functional groups:

Compound Name Core Structure Substituents Key Structural Features Reference
Target Compound Thiazolo[4,5-d]pyrimidine 4-Chlorophenyl (C3), thioxo (C2), 2,6-dimethylphenylacetamide (C5) Planar thiazole-pyrimidine fusion; sulfur-rich scaffold
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)... Thiazolo[4,5-d]pyrimidine 7-Phenyl, chromenone substituent Extended conjugation via chromenone; increased steric bulk
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, ester group Non-planar puckered pyrimidine ring; dihedral angle of 80.94° with benzene ring
N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide Thiazolo[4,5-d]pyrimidine Ethoxyphenyl (vs. dimethylphenyl) Reduced steric hindrance compared to target compound

Key Observations :

  • Ring Fusion : Thiazolo[4,5-d]pyrimidines (target compound, ) exhibit planar structures, while thiazolo[3,2-a]pyrimidines (e.g., ) adopt puckered conformations, affecting molecular packing and solubility.
  • Substituent Effects: Bulkier groups (e.g., chromenone in ) reduce solubility but enhance π-π stacking, whereas electron-withdrawing groups (e.g., 4-chlorophenyl in the target compound) increase electrophilicity.
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Key Spectral Data (NMR, IR) Reference
Target Compound Not reported Low (DMSO) Expected δ 7.2–7.4 (Ar-H), 1700–1680 cm⁻¹ (C=O, C=S)
Compound 5.10 () >258 DMSO, ethanol δ 12.50 (NH), 10.01 (NHCO); IR: 1680 cm⁻¹ (C=O)
Trimethoxybenzylidene Derivative () 427–428 Ethyl acetate C—H···O hydrogen bonds (2.20–2.50 Å); IR: 1680 cm⁻¹ (C=O)

Key Observations :

  • Melting Points : Higher melting points correlate with crystalline packing (e.g., vs. ).
  • Hydrogen Bonding : C—H···O interactions () enhance thermal stability compared to sulfur-based analogs.

Q & A

Q. How to integrate AI-driven predictive models into toxicity profiling?

  • Methodological Answer: Train neural networks on Tox21 datasets to predict hepatotoxicity/neurotoxicity endpoints. For example, PubChem’s InChI-based descriptors (e.g., GTQQWWSFTGMJAD) enable structure-activity relationship (SAR) modeling for thioacetamide derivatives . Validate with organ-on-chip assays to bridge in silico-in vitro gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.